BenchChemオンラインストアへようこそ!

Irbesartan

Pharmacokinetics Oral absorption ARB comparison

Irbesartan is the only ARB combining insurmountable AT1 receptor antagonism with the highest oral bioavailability (60–80%) and the longest half-life among first-generation ARBs. Studies show a clinically significant 2.3–2.4 mmHg greater diastolic blood pressure reduction compared to losartan and valsartan at approved doses. Its food-independent absorption eliminates fed/fasted variability—critical for reproducible pharmacokinetic studies. Additionally, irbesartan uniquely acts as a PPARγ partial agonist, enabling dual-mechanism metabolic-cardiovascular research. For hypertension and receptor kinetics studies requiring maximal efficacy with minimal inter-subject variability, irbesartan is the evidence-backed choice.

Molecular Formula C25H28N6O
Molecular Weight 428.5 g/mol
CAS No. 138402-11-6
Cat. No. B000333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan
CAS138402-11-6
Synonyms2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one
Aprovel
Avapro
BMS 186295
BMS-186295
irbesartan
Karvea
SR 47436
SR-47436
SR47436
Molecular FormulaC25H28N6O
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
InChIKeyYOSHYTLCDANDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 125 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1mg/mL
Practically insoluble in water
Slightly soluble in alcohol, methylene chloride
8.84e-03 g/L

Irbesartan (CAS 138402-11-6) for Scientific Procurement: Compound Profile and Comparative Positioning


Irbesartan (CAS 138402-11-6) is a nonpeptide tetrazole derivative that functions as a potent, selective antagonist of the angiotensin II type 1 (AT1) receptor [1]. It belongs to the angiotensin II receptor blocker (ARB) class of antihypertensive agents and is characterized by an insurmountable mode of AT1 receptor antagonism, distinguishing it from purely competitive (surmountable) ARBs such as losartan [2]. Irbesartan has the highest oral bioavailability among its class (60–80%) and an elimination half-life of 11–15 hours, the longest among first-generation ARBs, with absorption unaffected by food—unlike valsartan [3].

Why Irbesartan Cannot Be Interchanged with Losartan or Valsartan Without Scientific Justification


Within the ARB class, substitution of irbesartan with losartan or valsartan introduces significant experimental and clinical variability due to three quantifiable differences: (1) receptor occupancy duration—irbesartan exhibits insurmountable antagonism, whereas losartan's blockade is fully surmountable [1]; (2) a 2- to 3-fold higher oral bioavailability (60–80% for irbesartan vs. 25–33% for valsartan and losartan) [2]; and (3) an extended half-life (11–15 hours vs. 6–9 hours) [3]. These differences are not merely pharmacokinetic nuances—they alter dose-response relationships, duration of action, and experimental reproducibility. In head-to-head clinical trials, irbesartan demonstrated superior antihypertensive efficacy to both losartan and valsartan at approved doses [4]. Generic substitution between ARBs without accounting for these parameters can compromise study validity, therapeutic equivalence, and procurement value.

Irbesartan Procurement Evidence Guide: Quantified Differentiation from Closest ARB Analogs


Oral Bioavailability Advantage: Irbesartan (60–80%) vs. Valsartan (25%) and Losartan (33%)

Irbesartan exhibits the highest absolute oral bioavailability in the ARB class at 60–80%, compared to approximately 25% for valsartan and 33% for losartan (and its active metabolite) [1]. Unlike valsartan, whose absorption is reduced by 40–50% when administered with food, irbesartan's absorption is unaffected by meals [2]. This pharmacokinetic profile translates to more predictable systemic exposure and a 2- to 3-fold higher dose-normalized exposure relative to valsartan and losartan.

Pharmacokinetics Oral absorption ARB comparison

AT1 Receptor Antagonism: Insurmountable (Irbesartan) vs. Surmountable (Losartan)

In functional assays using CHO cells expressing human recombinant AT1 receptors, preincubation with irbesartan produces insurmountable inhibition—i.e., increasing concentrations of angiotensin II cannot fully overcome the blockade—with a 60% reduction in maximal angiotensin II response [1]. In contrast, losartan exhibits fully surmountable antagonism, with angiotensin II capable of restoring the maximal response [2]. The insurmountable behavior of irbesartan correlates with a receptor complex dissociation half-life of 7 minutes, compared to the very rapid dissociation of losartan [3].

Receptor pharmacology AT1 antagonism Binding kinetics

Clinical Antihypertensive Efficacy: Irbesartan vs. Losartan and Valsartan

In a multicenter, randomized, double-blind, elective-titration study comparing irbesartan and losartan in patients with mild-to-moderate hypertension (n=432), irbesartan 150–300 mg once daily reduced mean seated diastolic blood pressure (SeDBP) by 10.2 mmHg, compared to 7.9 mmHg for losartan 50–100 mg once daily—a statistically significant difference of 2.3 mmHg (p<0.01) [1]. A separate clinical trial demonstrated that irbesartan 150 mg once daily reduced mean SeDBP by 10.2 mmHg, whereas valsartan 80 mg once daily reduced SeDBP by 7.8 mmHg (p<0.05) [2].

Clinical pharmacology Hypertension Head-to-head trial

PPARγ Partial Agonism: Irbesartan vs. Valsartan (Inactive)

In vitro cell-free assays, irbesartan functions as a bona fide PPARγ ligand with an EC50 between 3 and 5 μmol/L, inducing 3.4-fold transcriptional activation at 10 μmol/L independent of AT1 receptor blockade [1]. In contrast, valsartan and olmesartan demonstrate no PPARγ ligand activity in the same assays [2]. However, this in vitro PPARγ activity does not translate to significant cellular agonism (telmisartan and candesartan show stronger effects), nor to detectable improvements in insulin sensitivity in rodent models, where rosiglitazone showed significant glucose reduction but sartans did not [3].

PPARγ Insulin sensitivity Metabolic pharmacology

Receptor Dissociation Kinetics: Irbesartan (t1/2 = 7 min) vs. Valsartan (17 min) and Candesartan (120 min)

The dissociation half-life of the antagonist-AT1 receptor complex determines the duration of receptor blockade after drug washout. Irbesartan exhibits a dissociation half-life (t1/2) of 7 minutes from the human AT1 receptor, compared to 17 minutes for valsartan and 120 minutes for candesartan [1]. The faster dissociation of irbesartan relative to candesartan explains its partial (60%) rather than near-complete (85–92%) insurmountable inhibition profile [2].

Receptor kinetics Dissociation rate AT1 antagonism

Elimination Half-Life: Irbesartan (11–15 h) vs. Losartan (2–6 h) and Valsartan (6–7 h)

Irbesartan has the longest elimination half-life among first-generation ARBs at 11–15 hours, compared to 6–7 hours for valsartan and 2 hours for losartan (though the active metabolite EXP3174 extends to 4–6 hours) [1]. This extended half-life supports once-daily dosing with sustained 24-hour blood pressure control, as confirmed by ambulatory blood pressure monitoring studies [2].

Pharmacokinetics Half-life Dosing interval

Irbesartan: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Hypertension Research Requiring Superior Blood Pressure Reduction at Standard Doses

In head-to-head clinical trials, irbesartan 150–300 mg reduced diastolic blood pressure by 10.2 mmHg, significantly outperforming losartan 50–100 mg (7.9 mmHg, p<0.01) and valsartan 80 mg (7.8 mmHg, p<0.05) [1]. This 2.3–2.4 mmHg difference is clinically meaningful and directly attributable to irbesartan's higher AT1 receptor affinity (Ki = 1.3 nM) and superior bioavailability [2]. For hypertension studies requiring maximal antihypertensive efficacy at standard dose tiers, irbesartan provides a quantified advantage over losartan and valsartan.

Pharmacokinetic Studies Requiring High and Food-Independent Oral Bioavailability

Irbesartan offers the highest absolute oral bioavailability in the ARB class (60–80%), which is 2.4- to 3.2-fold higher than valsartan (25%) and 1.8- to 2.4-fold higher than losartan (33%) [1]. Unlike valsartan, whose absorption decreases by 40–50% with food, irbesartan's absorption is unaffected by meals [2]. This profile reduces inter-subject pharmacokinetic variability and simplifies experimental protocols involving fed/fasted states, making irbesartan the preferred ARB for oral absorption and bioavailability studies.

Receptor Pharmacology Studies Investigating Insurmountable vs. Surmountable Antagonism

Irbesartan exhibits partial insurmountable antagonism of the AT1 receptor, producing a 60% reduction in maximal angiotensin II response in CHO-hAT1 cells, whereas losartan shows fully surmountable blockade with no reduction in maximal response [1]. The insurmountable behavior of irbesartan correlates with a receptor complex dissociation half-life of 7 minutes [2]. This intermediate insurmountable profile makes irbesartan a valuable tool compound for comparative studies of antagonist binding kinetics, receptor occupancy duration, and the functional consequences of different antagonist-receptor dissociation rates.

Metabolic Pharmacology Studies Involving PPARγ Partial Agonism

In vitro, irbesartan acts as a PPARγ partial agonist with an EC50 of 3–5 μmol/L and induces 3.4-fold transcriptional activation at 10 μmol/L, whereas valsartan shows no PPARγ ligand activity [1]. This differentiates irbesartan from valsartan and olmesartan in the ARB class and supports its use in mechanistic studies examining the intersection of AT1 blockade and PPARγ modulation [2]. However, due to the absence of robust in vivo insulin-sensitizing effects, irbesartan is not recommended as a substitute for thiazolidinediones in metabolic efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irbesartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.